The compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential applications in pharmacology. It is classified under the category of thiazolo-pyrimidine derivatives, which are known for their biological activities, including antimicrobial and anticancer properties. The compound's structure includes a thiazolo-pyrimidine core, a piperidine moiety, and a trimethylphenyl acetamide group.
This compound falls into the broader classification of heterocyclic compounds due to the presence of multiple ring structures that include nitrogen and sulfur atoms. Its specific classification as a thiazolo-pyrimidine derivative highlights its potential for various biological interactions.
The synthesis of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step synthetic routes. Key methods may include:
Technical details about specific reagents and conditions would typically be documented in synthetic protocols found in scientific literature or patents .
The molecular formula of the compound is C18H22N4O2S, with a molecular weight of approximately 386.46 g/mol. The structural representation includes:
The compound may undergo several types of chemical reactions including:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for replicating these transformations and can be found in specialized literature .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Potential mechanisms might include:
Data from pharmacological studies would provide insights into its efficacy and specificity against target proteins .
While specific physical properties such as melting point or boiling point are not widely reported for this compound, general characteristics can be inferred from similar compounds:
Chemical properties include stability under various conditions (pH, temperature), reactivity with other chemicals (acids/bases), and potential degradation pathways. These properties are crucial for understanding how the compound behaves in biological systems and during storage .
The primary applications of 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide may include:
Research into similar compounds indicates their potential utility in therapeutic contexts and highlights the importance of further investigation into this specific derivative .
The thiazolo[4,5-d]pyrimidine scaffold emerged as a purine bioisostere in the early 21st century, gaining recognition as a "privileged structure" in medicinal chemistry due to its structural resemblance to adenine/guanine nucleotides and versatile pharmacological profiles. This core structure mimics endogenous purines, enabling interactions with diverse biological targets, particularly purinergic receptors and kinases [1] [6]. The specific compound 2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide represents an advanced derivative within this class, designed through scaffold-hopping strategies to optimize target affinity and physicochemical properties. Its development trajectory aligns with broader efforts to exploit the thiazolo[4,5-d]pyrimidine core for therapeutic applications, particularly in oncology, inflammation, and CNS disorders where modulation of nucleotide-binding targets is clinically validated [1] [4]. The inclusion of the 2,4,6-trimethylphenylacetamide moiety marks a strategic shift from early analogs, introducing steric bulk and lipophilicity to enhance membrane penetration and target engagement in intracellular compartments.
Table 1: Evolution of Thiazolo[4,5-d]pyrimidine-Based Therapeutics
Generation | Key Structural Features | Primary Therapeutic Focus | Limitations |
---|---|---|---|
First (2000-2010) | Simple 5,7-diaryl substitutions | CRF receptor antagonists, Immunomodulators | Low selectivity, poor solubility |
Second (2010-2020) | 5-Trifluoromethyl variants, 7-amino/oxo derivatives | Anticancer agents, Antivirals | Metabolic instability |
Target Compound (Post-2020) | Piperidine at C2, 2,4,6-trimethylphenylacetamide at N6 | Precision oncology, Inflammation | Enhanced selectivity, optimized PK |
This compound belongs to the 7-oxo-thiazolo[4,5-d]pyrimidine subclass, characterized by a bicyclic system comprising a thiazole ring fused to a pyrimidinone at positions 4 and 5. X-ray crystallographic studies of analogous structures confirm a near-planar tricyclic core with minor deviations (≤10°) from coplanarity, facilitating π-π stacking interactions with aromatic residues in target proteins [5] [8]. Three critical functional motifs define its pharmacophore:
Table 2: Key Functional Motifs and Their Biomolecular Interactions
Motif | Bonding Capabilities | Spatial Properties | Biological Role |
---|---|---|---|
Thiazolo[4,5-d]pyrimidin-7-one core | H-bond acceptance (N1, O7), π-stacking | Planar (deviation <0.3Å) | Purine mimicry, Nucleotide pocket binding |
C2-Piperidine | H-bond acceptance (tertiary N), Cation-π | Flexible chair conformation | Hydrophobic pocket occupancy, Solubilization |
N6-Acetamide Linker | H-bond donation (N-H), H-bond acceptance (C=O) | Rotatable bonds: 3 | Scaffold-aryl group spatial alignment |
2,4,6-Trimethylphenyl | Hydrophobic, van der Waals | Dihedral: 25-35° | Steric hindrance, Allosteric modulation |
The compound's design reflects a multi-target therapeutic strategy focused on adenosine receptors (ARs) and kinase signaling pathways, selected based on mechanistic links to proliferative and inflammatory diseases. Thiazolo[4,5-d]pyrimidin-7-ones demonstrate high affinity for AR subtypes, particularly A1 and A2A, with Ki values frequently in the low nanomolar range (e.g., analog 18 in [3]: A1 Ki = 1.9 nM; A2A Ki = 0.06 nM). This stems from the core's capacity to mimic the adenine moiety of endogenous adenosine while the C2 and N6 substituents engage subtype-specific allosteric pockets [3] [4]. Molecular docking reveals salt bridges with Glu169 (A2A), hydrogen bonds with Asn253 (A1), and hydrophobic contacts with Leu249 (A1) and Phe168 (A2A), explaining subtype selectivity patterns.
Concurrently, the 2,4,6-trimethylphenylacetamide extension enables kinase inhibition, particularly against phosphoinositide 3-kinase (PI3K) isoforms, as evidenced by analogs in [5] [8]. The mesityl group occupies the ATP-binding pocket's hydrophobic region, with the acetamide linker hydrogen-bonding to hinge residues. This dual-target capability is pharmacologically rationalized by crosstalk between AR and PI3K/AKT pathways in tumor progression and inflammation [1] [7].
The target compound further addresses limitations of earlier scaffolds:
Table 3: Target Engagement Profile of Thiazolo[4,5-d]pyrimidin-7-ones
Target Class | Representative Targets | Binding Affinity (Range) | Functional Role |
---|---|---|---|
Adenosine Receptors | A1, A2A | Ki = 0.06-20 nM | Depression modulation, Neuroprotection |
Kinases | PI3Kγ, EGFR, VEGFR | IC50 = 50-500 nM | Antiproliferative activity |
Inflammatory Enzymes | COX-2, 5-LOX | IC50 = 1-10 μM | Anti-inflammatory effects |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0